Cas no 15644-82-3 (2,6-Dimethylquinolin-4-ol)

2,6-Dimethylquinolin-4-ol structure
2,6-Dimethylquinolin-4-ol structure
Nome del prodotto:2,6-Dimethylquinolin-4-ol
Numero CAS:15644-82-3
MF:C11H11NO
MW:173.211142778397
MDL:MFCD00272319
CID:50158
PubChem ID:284004

2,6-Dimethylquinolin-4-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-Dimethylquinolin-4-ol
    • 2,6-Dimethyl-4-hydroxyquinoline
    • 2,6-dimethyl-1H-quinolin-4-one
    • 2,6-DIMETHYL-4(1H)QUINOLINONE
    • 2,6-Dimethyl-4-hydroxychinolin
    • 2,6-Dimethyl-4-hydroxy-chinolin
    • 2,6-DIMETHYL-4-QUINOLINOL
    • 2,6-dimethyl-4-quinolone
    • 2,6-Dimethyl-chinolin-4-ol
    • 2,6-DIMETHYLQUINOLIN-4(1H)-ONE
    • 2,6-dimethyl-quinolin-4-ol
    • 4-HYDROXY-2,6-DIMETHYLQUINOLINE
    • AURORA 18115
    • 15644-82-3
    • AB05586
    • NSC-139469
    • Oprea1_655189
    • AKOS005739037
    • 4-Hydroxy-2,6-dimethylquinoline, 97%
    • SCHEMBL3760247
    • 25428-07-3
    • FT-0610693
    • AKOS002273146
    • J-650150
    • SR-01000485166-1
    • KUC100221N
    • DTXSID00935449
    • NSC139469
    • CS-0084829
    • CHEMBL1364096
    • SB67595
    • LSWRRPBOJDRHSV-UHFFFAOYSA-N
    • A809748
    • SR-01000485166
    • 2,6-DIMETHYL-4(1H)-QUINOLINONE
    • LSWRRPBOJDRHSV-UHFFFAOYSA-
    • AF-753/00295036
    • MFCD00272319
    • KUC100221
    • Z2106608263
    • NCGC00160039-01
    • InChI=1/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
    • EN300-108368
    • D74571
    • STK711592
    • STL131913
    • 4-Quinolinol, 2,6-dimethyl-
    • MDL: MFCD00272319
    • Inchi: InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
    • Chiave InChI: LSWRRPBOJDRHSV-UHFFFAOYSA-N
    • Sorrisi: CC1C=C(O)C2C(=CC=C(C)C=2)N=1

Proprietà calcolate

  • Massa esatta: 173.08413
  • Massa monoisotopica: 173.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 257
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 15
  • Superficie polare topologica: 29.1A^2
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 1.107 g/cm3
  • Punto di fusione: 283-287 ºC
  • Punto di ebollizione: 299.3ºC at 760 mmHg
  • Punto di infiammabilità: 128.8ºC
  • Indice di rifrazione: 1.566
  • PSA: 29.1
  • LogP: 2.55720

2,6-Dimethylquinolin-4-ol Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Codice categoria di pericolo: R22;R37/38;R41
  • Istruzioni di sicurezza: S26;S36/37/39
  • Identificazione dei materiali pericolosi: Xn
  • Termine di sicurezza:S26;S36/37/39
  • Frasi di rischio:R22;R37/38;R41

2,6-Dimethylquinolin-4-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-108368-1.0g
2,6-dimethylquinolin-4-ol
15644-82-3 95%
1g
$20.0 2023-04-20
Enamine
EN300-108368-2.5g
2,6-dimethylquinolin-4-ol
15644-82-3 95%
2.5g
$47.0 2023-10-27
Enamine
EN300-108368-0.1g
2,6-dimethylquinolin-4-ol
15644-82-3 95%
0.1g
$19.0 2023-10-27
Enamine
EN300-108368-0.25g
2,6-dimethylquinolin-4-ol
15644-82-3 95%
0.25g
$19.0 2023-10-27
Enamine
EN300-108368-0.5g
2,6-dimethylquinolin-4-ol
15644-82-3 95%
0.5g
$19.0 2023-10-27
Enamine
EN300-108368-10.0g
2,6-dimethylquinolin-4-ol
15644-82-3 95%
10g
$155.0 2023-04-20
TRC
D481793-100mg
2,6-dimethylquinolin-4-ol
15644-82-3
100mg
$ 65.00 2022-06-05
TRC
D481793-500mg
2,6-dimethylquinolin-4-ol
15644-82-3
500mg
$ 230.00 2022-06-05
abcr
AB213214-5 g
2,6-Dimethyl-4-quinolinol
15644-82-3
5g
€178.00 2023-05-06
Chemenu
CM145631-25g
2,6-dimethylquinolin-4-ol
15644-82-3 95%
25g
$475 2021-08-05
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:15644-82-3)2,6-Dimethylquinolin-4-ol
A809748
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):263.0/537.0